molecular formula C22H36I2O2 B132109 1,4-Diiodo-2,5-bis(octyloxy)benzene CAS No. 145483-68-7

1,4-Diiodo-2,5-bis(octyloxy)benzene

Cat. No. B132109
CAS RN: 145483-68-7
M. Wt: 586.3 g/mol
InChI Key: CRJMVBFLAJFWTD-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C22H36I2O2 and a molecular weight of 586.329 . It is used as an intermediate in the synthesis of hybrid block copolymers containing conjugated poly(phenyleneethylene) (PPE) and stereoregular poly(Ph isocyanide) (PPI) using a palladium(II) complex as a single catalyst .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be synthesized from 1-Bromooctane and Hydroquinone . Another method involves the use of 1,4-diiodobenzene as a precursor in the preparation of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes . Further, it is employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo(1,4-phenylene ethynylene) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two iodine atoms and two octyloxy groups attached to it .


Chemical Reactions Analysis

This compound is a useful intermediate for the synthesis of hybrid block copolymers . It is used in the Heck–Sonogashira cross-coupling reaction mechanism .

Scientific Research Applications

Thin Film Properties for Electronic Applications

1,4-Diiodo-2,5-bis(octyloxy)benzene has been utilized in the synthesis of bis-pyrene derivatives exhibiting fluorescence and semiconducting properties. These derivatives have been applied in thin film transistors, demonstrating potential in organic electronics. The influence of temperature on the film's morphology and electrical properties has been a focal point of research, showing promising results for electronic device applications (Constantinescu et al., 2015).

Synthesis and Characterization of Chromophores

The compound has been used in synthesizing diamino-substituted terphenyldivinyl chromophores. The synthesized compounds exhibited notable molecular electronic properties, which are crucial for applications in organic electronics and photonics (Du et al., 2009).

Development of Copolyfluorenes

This compound has been instrumental in developing new copolyfluorenes with enhanced solubility and high glass transition temperatures. These copolymers demonstrate significant blue shifts in absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Wang et al., 2008).

Organic Photovoltaics

This compound has been utilized in the synthesis of novel anthrathiophene-based molecules for organic solar cells. The optical absorption spectrum of these compounds indicates their suitability as electron donors in organic photovoltaic applications (Shatrova et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Bis(octyloxy)benzene, suggests that it is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective clothing, gloves, and eye/face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

1,4-diiodo-2,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMVBFLAJFWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462158
Record name 1,4-Diiodo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145483-68-7
Record name 1,4-Diiodo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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